3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid
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Overview
Description
3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a bromine atom and a tert-butylamino propyl group, combined with butenedioic acid. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide typically involves multiple steps, starting with the bromination of benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The brominated benzamide is then reacted with tert-butylamine and 3-bromopropylamine under controlled conditions to introduce the tert-butylamino propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of butenedioic acid in the final step helps in stabilizing the compound and enhancing its solubility.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(tert-butylamino)propyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the amine groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[3-(tert-butylamino)propyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism by which 3-bromo-N-[3-(tert-butylamino)propyl]benzamide exerts its effects involves interactions with specific molecular targets. The bromine atom and the tert-butylamino propyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(tert-butyl)benzamide: Lacks the propyl group, resulting in different chemical properties and reactivity.
N-(3-bromopropyl)-N-tert-butylbenzamide: Similar structure but with variations in the positioning of the bromine and amine groups.
3-bromo-N-[3-(tert-butylamino)propyl]benzamide trifluoroacetate: A salt form that may have different solubility and stability characteristics.
Uniqueness
3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid is unique due to its combination of a brominated benzamide core with a tert-butylamino propyl group and butenedioic acid. This unique structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAATDGMINWXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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